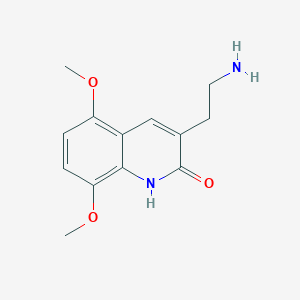![molecular formula C13H17NO2 B6524670 4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one CAS No. 1017445-54-3](/img/structure/B6524670.png)
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one (HMPMP) is a synthetic compound that has been developed and studied for its potential applications in the scientific research field. HMPMP is an off-white crystalline solid that has been used as a precursor in the synthesis of various compounds, including pharmaceuticals and other organic molecules. Its structure is similar to that of other pyrrolidin-2-ones, but it has a unique combination of hydroxymethyl and methylphenyl groups. HMPMP has been studied for its potential applications in the scientific research field, due to its unique properties and potential for use in various laboratory experiments.
Scientific Research Applications
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one has been studied for its potential applications in the scientific research field. It has been used as a precursor in the synthesis of various compounds, including pharmaceuticals and other organic molecules. It has also been used as a reagent in organic synthesis, as it can be used to form a variety of different compounds. In addition, this compound has been studied for its potential use as an inhibitor of enzymes, such as cytochrome P450 and other enzymes involved in drug metabolism.
Mechanism of Action
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one is believed to act as an inhibitor of enzymes involved in drug metabolism. It has been shown to inhibit the activity of cytochrome P450, a family of enzymes involved in the metabolism of drugs. This compound is believed to interact with the active site of the enzyme, preventing it from binding to its substrate and thus inhibiting its activity. In addition, this compound has also been shown to inhibit other enzymes involved in drug metabolism, such as glucuronyl transferase and aryl hydrocarbon hydroxylase.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450 and other enzymes. In addition, this compound has been shown to inhibit the release of histamine from mast cells, which may be beneficial in the treatment of allergies. It has also been shown to inhibit the proliferation of cancer cells, which may be beneficial in the treatment of certain types of cancers.
Advantages and Limitations for Lab Experiments
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one has several advantages and limitations for use in laboratory experiments. Its synthesis is relatively simple, and it produces a high yield of this compound. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is toxic, and it should be handled with care in the laboratory. In addition, its effects on enzymes involved in drug metabolism may be unpredictable, and it should be used with caution in experiments involving drug metabolism.
Future Directions
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one has potential for use in many different scientific research applications. It can be used as a reagent in organic synthesis, and it can also be used as an inhibitor of enzymes involved in drug metabolism. In addition, its potential for use in the treatment of allergies and certain types of cancers should be further explored. Finally, its potential for use in other laboratory experiments should be investigated, as it may prove to be a useful tool in the scientific research field.
Synthesis Methods
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one is synthesized using a two-step process. In the first step, a 3-methylphenylmethyl chloride is reacted with an aqueous solution of potassium hydroxide to form a 3-methylphenylmethyl potassium salt. In the second step, this salt is then reacted with pyrrolidin-2-one in the presence of a catalyst, such as a palladium or platinum catalyst, to form this compound. This two-step process is relatively simple, and it produces a high yield of this compound.
properties
IUPAC Name |
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-3-2-4-11(5-10)7-14-8-12(9-15)6-13(14)16/h2-5,12,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCKUANIVKICSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CC(CC2=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide](/img/structure/B6524593.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6524608.png)
![1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6524615.png)
![1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524619.png)
![1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524626.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6524629.png)
![2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethan-1-amine](/img/structure/B6524633.png)

![6-(2H-1,3-benzodioxol-5-yl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524656.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6524676.png)
![1-[(2-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6524678.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-[(3,4-dichlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524686.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524693.png)
